BENGHE Methodological & Application

Check Availability & Pricing

Application Note & Protocol: Preparation of
Sterile Stock Solutions in Compliance with USP
<797>

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B10856675

Audience: This document is intended for researchers, scientists, and drug development
professionals involved in the preparation of compounded sterile preparations (CSPSs).

Introduction: United States Pharmacopeia (USP) General Chapter <797> provides the
minimum standards for the compounding of sterile preparations to ensure patient safety.[1][2]
These standards are designed to prevent harm to patients that could result from microbial
contamination, excessive bacterial endotoxins, variability in intended strength, and the use of
ingredients of inappropriate quality.[1][3] A "stock solution" in this context refers to a
compounded sterile preparation that is prepared in a larger volume for use in the subsequent
preparation of multiple individual doses. The preparation of any stock solution must adhere to
the stringent guidelines set forth in USP <797>. This document provides a generalized protocol
and key considerations for preparing sterile stock solutions in compliance with these standards.

I. Key Quantitative Data and Compliance Standards

The following tables summarize the critical quantitative parameters that must be met to ensure
a sterile compounding environment and process as per USP <797>.

Table 1: Environmental Air Quality Classifications
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Maximum Particles (=0.5

Compounding Area ISO Class
pm/m3)
Primary Engineering
ISO Class 5 3,520
Control (PEC)
Buffer Area ISO Class 7 352,000
Ante-Area ISO Class 8 or 7 3,520,000 (ISO 8)

Source: Adapted from ISO 14644-1.[1]

Table 2: Personnel Competency and Testing Frequencies

Test

Gloved Fingertip and
Thumb Sampling

Frequency

Initial (3 successful tests),
then every 6 months

Requirement

Zero colony-forming units
(CFUSs)

Aseptic Manipulation

Competency (Media-Fill Test)

Annually (low/medium risk) or

semi-annually (high risk)

No visible microbial growth

after 14 days

Hand Hygiene and Garbing

Observation

Annually

Successful completion of the

entire procedure

Source: USP <797> guidelines.[1][4]

Table 3: Beyond-Use Dating (BUD) for Compounded Sterile Stock Solutions

Category Storage Condition Maximum BUD
Controlled Room

Category 1 < 12 hours
Temperature (20-25°C)
Refrigerator (2-8°C) < 24 hours
Controlled Room Temperature

Category 2 > 12 hours
(20-25°C)
Refrigerator (2-8°C) > 24 hours
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Note: The BUD for a stock solution that has been punctured is a maximum of 12 hours if
maintained in an 1ISO Class 5 environment.[5][6] The final assigned BUD must not exceed the
stability of the drug.

Il. Experimental Protocol: Preparation of a Sterile
Stock Solution

This protocol outlines the fundamental steps for preparing a sterile stock solution. This is a
generalized procedure and must be adapted to the specific formulation and risk level of the
CSP.

1. Pre-Compounding Procedures:

o Master Formulation Record: For any batched stock solution, a Master Formulation Record
must be created. This document serves as the "recipe" and includes details such as
ingredients, concentrations, equipment, and step-by-step instructions.[5]

o Compounding Record: For every preparation, a specific Compounding Record must be
completed. This record details the actual preparation, including lot numbers, expiration dates
of all components, and the identities of the personnel who prepared and checked the
solution.[5]

o Personnel Garbing and Hygiene: All personnel must follow established hand hygiene and
garbing procedures before entering the compounding area. This includes donning
appropriate personal protective equipment (PPE) such as shoe covers, hair covers, face
masks, and sterile gloves.[7]

o Environmental Cleaning and Disinfection: Ensure that the Primary Engineering Control
(PEC), such as a laminar airflow workbench or biological safety cabinet, and the surrounding
buffer area have been cleaned and disinfected according to the facility's standard operating
procedures (SOPs).[7]

o Component Disinfection: All components to be introduced into the PEC, including vials,
ampules, and bags, must be wiped down with a sporicidal agent or sterile 70% isopropyl
alcohol (IPA).[7]
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2. Aseptic Compounding Procedure:

e Aseptic Technique: All manipulations must be performed using strict aseptic technique within
the ISO Class 5 PEC to prevent microbial contamination.[1]

 Ingredient Verification: Verify the identity and quantity of all ingredients against the
Compounding Record. Check for any particulate matter or discoloration.

e Reconstitution and Dilution: If required, reconstitute drug vials using the appropriate sterile
diluent. Withdraw the necessary volume of the drug concentrate and inject it into the final
container (e.g., an IV bag) containing the sterile diluent.

» Mixing: Gently agitate the final container to ensure thorough mixing of the stock solution.

 Inspection: Visually inspect the final preparation against a light and dark background for any
particulate matter, cored vial fragments, or other defects.

3. Post-Compounding Procedures:

o Labeling: The prepared stock solution must be clearly labeled with the drug name,
concentration, date and time of preparation, the assigned BUD, storage requirements, and
the initials of the compounder.

e Quality Control: Depending on the category and risk level of the CSP, quality control
measures such as sterility testing and bacterial endotoxin testing may be required.[8]

o Documentation: Complete all required documentation in the Compounding Record.

lll. Visualized Workflow and Pathways

Diagram 1: Experimental Workflow for Sterile Stock Solution Preparation
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Workflow for USP <797> Compliant Stock Solution Preparation

Pre-Compounding

Master Formulation and Compounding Record Preparation

Y

Personnel Garbing and Hand Hygiene

A/

Environmental Cleaning and Disinfection

Y

Component Disinfection

Aseptic Compoundir;? (ISO Class 5 PEC)

Ingredient Verification

\

Aseptic Manipulation (Reconstitution/Dilution)

A/

Thorough Mixing

A

Visual Inspection

Post-Compounding

Labeling and BUD Assignment

Quality Control Testing (as required)

Final Documentation

A

Proper Storage

Click to download full resolution via product page

Caption: A flowchart of the key stages in preparing a sterile stock solution.
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Conclusion:

The preparation of sterile stock solutions is a critical process that demands strict adherence to
the standards outlined in USP <797>. By implementing robust protocols, maintaining a
controlled environment, ensuring personnel competency, and performing rigorous quality
control, researchers and drug development professionals can ensure the safety and efficacy of
their compounded sterile preparations. Continuous education and adherence to updated
guidelines are essential for maintaining compliance and safeguarding patient health.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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